3,5,6,7,8,8a-hexahydro-1H-isochromene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3,5,6,7,8,8a-hexahydro-1H-isochromene |
InChI |
InChI=1S/C9H14O/c1-2-4-9-7-10-6-5-8(9)3-1/h5,9H,1-4,6-7H2 |
InChI Key |
CJEBORODUVWIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CCOCC2C1 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3,5,6,7,8,8a Hexahydro 1h Isochromene and Its Derivatives
Catalytic Cyclization Reactions for Hexahydroisochromene Formation
Catalytic methods offer efficient and atom-economical routes to the hexahydroisochromene framework. These strategies often involve the intramolecular cyclization of functionalized precursors, guided by the unique reactivity of various metal and acid catalysts.
Metal-Catalyzed Ring-Closure Approaches
A diverse array of transition metals has been employed to catalyze the formation of the hexahydroisochromene ring system. These metals, through different modes of activation, can facilitate the formation of the crucial carbon-oxygen bond to construct the tetrahydropyran (B127337) ring fused to a cyclohexane (B81311) core.
Ruthenium catalysts have proven to be effective in mediating the cycloisomerization of enynes, a reaction that can be conceptually extended to the synthesis of hexahydroisochromene derivatives from appropriate benzannulated propargylic alcohols. The general principle involves the intramolecular coupling of an alkene and an alkyne moiety to generate cyclic dienes. core.ac.ukorganic-chemistry.org For the synthesis of a hexahydroisochromene, a suitably positioned hydroxyl group on a benzannulated substrate containing a propargyl group could undergo an intramolecular hydroalkoxylation.
While direct examples for the synthesis of the parent 3,5,6,7,8,8a-hexahydro-1H-isochromene via this specific method are not extensively documented in the reviewed literature, the cycloisomerization of 1,7-enynes to form six-membered rings provides a strong precedent. organic-chemistry.org In these reactions, a cationic ruthenium complex, such as [CpRu(CH₃CN)₃]PF₆, catalyzes the formation of a ruthenacyclopentene intermediate, which then proceeds to the cyclized product. organic-chemistry.org Tethers that lead to the formation of six-membered rings have been shown to participate effectively in these cycloisomerizations. nih.gov
| Catalyst | Substrate Type | Product Type | Yield (%) | Reference |
| [CpRu(CH₃CN)₃]PF₆ | 1,7-Enyne | Six-membered cyclic diene | High | organic-chemistry.org |
| Ru₃(CO)₁₂ | 1,6-Enyne | Bicyclopentenone | High | nih.gov |
This table presents representative yields for ruthenium-catalyzed cycloisomerization reactions forming six-membered rings, which are analogous to the formation of the hexahydroisochromene core.
Gold catalysts are renowned for their ability to activate alkynes and allenes towards nucleophilic attack. This reactivity has been harnessed for the synthesis of various oxygen heterocycles. The synthesis of saturated isochromene derivatives can be achieved through the gold-catalyzed dehydrative cyclization of diols. For instance, the gold(I)-catalyzed cyclization of monoallylic diols is an efficient method for the formation of tetrahydropyrans from readily available substrates. researchgate.net This methodology can be adapted to substrates that would lead to the formation of the hexahydroisochromene skeleton.
In a typical reaction, a gold(I) catalyst, often generated in situ from a gold(I) chloride precursor and a silver salt, activates an allene (B1206475) or alkyne moiety, rendering it susceptible to intramolecular attack by a hydroxyl group. The gold(I)-catalyzed intramolecular hydroalkoxylation of allenols represents a powerful tool for the construction of tetrahydropyran rings. core.ac.uk
| Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |
| AuBr₃ / PTS | Diol | Tetrahydropyran | 90 | nih.gov |
| Ph₃PAuCl / AgOTf | Triol | Spirocycle | 89 | nih.gov |
| PPh₃AuCl / AgOTf | Allenyl acetal | Cyclopentenone derivative | 89 | nih.gov |
| [(S)-BINAP]Au₂Cl₂ / AgOTf | 2-Allenyl indole | Tetrahydrocarbazole | High | acs.org |
This table showcases the yields of gold-catalyzed cyclization reactions forming various oxygen-containing heterocycles, demonstrating the versatility of this approach.
Silver catalysts have been utilized in a variety of cyclization reactions, including annulations to form heterocyclic systems. One notable method is the oxidative cyclization of unsaturated alcohols using a silver salt in conjunction with a persulfate oxidant. rsc.org This reaction proceeds via the formation of an alkoxyl radical, which then undergoes intramolecular cyclization. The oxidation of unsaturated aliphatic and arylalkyl alcohols by the sodium peroxydisulphate–silver salt system leads to the formation of cyclic ethers. rsc.org While a preference for the formation of five-membered rings is often observed, six-membered rings can also be obtained. rsc.org
The application of this methodology to a substrate with an appropriately positioned double bond and hydroxyl group on a cyclohexane ring could provide a direct route to the this compound framework.
| Catalyst System | Substrate Type | Product Type | Yield | Reference |
| AgNO₃ / Na₂S₂O₈ | Unsaturated alcohol | Cyclic ether | Moderate | rsc.org |
| Silver Acetate / DavePhos | Propargylic alcohol | Cyclic alkylidene carbonate | Good | researchgate.net |
This table provides examples of silver-catalyzed cyclization reactions leading to the formation of oxygen-containing heterocycles.
Indium catalysts have emerged as effective promoters for various organic transformations, including the formation of heterocyclic compounds. A particularly relevant method for the synthesis of the hexahydroisochromene core is the indium-mediated tandem allylation/Prins cyclization reaction. tminehan.comacs.org In this one-pot process, an aldehyde reacts with an allyl halide in the presence of indium metal to generate a homoallylic alcohol in situ. The indium salts formed during this step then act as Lewis acids to promote the subsequent intramolecular Prins cyclization with a second aldehyde, leading to the formation of a tetrahydropyran ring. tminehan.comacs.org
This environmentally benign method, often conducted in aqueous media, provides a straightforward route to cis-2,6-disubstituted tetrahydropyrans in good yields. tminehan.com By choosing appropriate starting materials, this strategy can be applied to construct the this compound skeleton.
| Catalyst/Promoter | Substrates | Product Type | Yield (%) | Reference |
| Indium metal | 3-iodo-2-[(trimethylsilyl)methyl]propene, Aldehydes | cis-2,6-disubstituted tetrahydropyran | Good | tminehan.com |
| InI₃ | 1,5-Enynyl aryl ether | Benzo[b]chromene | High | acs.org |
| InI₃ / p-TSA | 1,7-Diynyl ether | Tetrahydrofuran derivative | Good | nih.gov |
This table illustrates the utility of indium in catalyzing the formation of tetrahydropyran and other heterocyclic systems through various cyclization strategies.
Brønsted Acid-Catalyzed Cyclizations
Brønsted acids are powerful catalysts for a variety of cyclization reactions that form the basis of many complex molecule syntheses. For the construction of the this compound framework, two particularly potent strategies are the Prins cyclization and the oxa-Pictet-Spengler reaction.
The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. brandeis.edu The intramolecular version of this reaction, using a homoallylic alcohol, is a highly effective method for the stereoselective synthesis of tetrahydropyrans. beilstein-journals.orgnih.gov The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the tethered alkene to form the six-membered ring. A wide range of Brønsted acids, from simple mineral acids to more complex organocatalysts, can be used to promote this transformation. brandeis.edu
The oxa-Pictet-Spengler reaction is another powerful Brønsted acid-catalyzed cyclization that can be employed to synthesize the isochroman (B46142) core structure. nih.gov This reaction involves the condensation of a β-arylethanol with an aldehyde or ketone, followed by an intramolecular electrophilic attack of the resulting oxocarbenium ion onto the aromatic ring to form the fused pyran system. nih.govresearchgate.net While traditionally used for the synthesis of isochromans, this methodology can be adapted to alicyclic precursors to generate the hexahydroisochromene skeleton.
| Catalyst | Reaction Type | Substrate Type | Product Type | Yield (%) | Reference |
| Iodine (5 mol%) | Prins Cyclization | Homoallylic alcohol, Aldehyde | Tetrahydro-2H-benzo[f]isochromene | 54-86 | researchgate.net |
| Phosphomolybdic acid | Prins Cyclization | Homoallylic alcohol, Aldehyde | cis-Tetrahydropyran-4-ol | High | organic-chemistry.org |
| Diphenyl phosphate | Friedel-Crafts | Indole-tethered tertiary allylic alcohol | Pyrido[1,2-a]indole | Good | sc.edu |
| Acetic Acid / Chiral Thiourea | Pictet-Spengler | Tryptamine, Aldehyde | Tetrahydro-β-carboline | High | jh.edu |
This table highlights the effectiveness of Brønsted acids in catalyzing Prins and Pictet-Spengler type reactions for the synthesis of various heterocyclic frameworks.
Lewis Acid-Promoted Cyclizations
Lewis acid-promoted cyclizations are a powerful tool for the construction of cyclic ethers, including the hexahydro-1H-isochromene scaffold. nih.govrsc.org These reactions often proceed through the formation of an oxocarbenium ion intermediate, which is then trapped by a nucleophile to close the ring. The choice of Lewis acid can significantly influence the reaction's efficiency and stereochemical outcome. nih.govresearchgate.net
For instance, the reaction of certain alkenols with aldehydes in the presence of a Lewis acid like iron(III) chloride (FeCl₃) can initiate a tandem Prins and Friedel–Crafts cascade cyclization. This leads to the formation of polycyclic fused hexahydro-1H-benzo[f]isochromene derivatives in excellent yields and with high diastereoselectivity. nih.gov The use of inexpensive and environmentally friendly Lewis acids such as AlCl₃ has also been reported to be effective in promoting these types of cyclization reactions. rsc.org
| Catalyst | Substrates | Product Type | Yield | Diastereomeric Ratio (dr) |
| FeCl₃ (10-15 mol%) | cis-alkenol and p-nitrobenzaldehyde | cis-fused hexahydro-2H-benzo[f]isochromene | 81% | >20:1 |
| FeCl₃ (10-15 mol%) | trans-alkenol and p-nitrobenzaldehyde | trans-fused hexahydro-2H-benzo[f]isochromene | High | High |
Tandem and Cascade Reaction Sequences for Hexahydroisochromene Synthesis
Tandem and cascade reactions offer an efficient approach to building complex molecular architectures like the hexahydroisochromene system in a single operation. researchgate.net These sequences often involve the formation of multiple new chemical bonds and stereocenters in a controlled manner.
Prins Cyclization and its Variants
The Prins cyclization is a versatile and widely studied reaction for the synthesis of tetrahydropyran rings, which form the core of the hexahydroisochromene structure. researchgate.netnih.gov It typically involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. researchgate.net
A notable variant of the Prins cyclization is its combination with a Friedel-Crafts reaction in a tandem sequence. This strategy has been successfully employed for the stereoselective synthesis of trans-fused hexahydro-1H-benzo[g]isochromene derivatives. beilstein-archives.org In this process, aldehydes and ketones react with a homoallylic alcohol, such as (4E)-3-benzyl-5-phenylpent-4-en-1-ol, in the presence of a Lewis acid catalyst system like scandium(III) triflate (Sc(OTf)₃) and 4-toluenesulfonic acid (TsOH). nih.govfigshare.com The reaction proceeds through a Prins cyclization to form an intermediate carbocation, which then undergoes an intramolecular Friedel-Crafts cyclization to yield the trans-fused polycyclic product with good yields and excellent selectivity. nih.govfigshare.com
| Catalyst System | Reactants | Product | Selectivity |
| Sc(OTf)₃ (10 mol%) and TsOH (30 mol%) | Aldehydes/ketones and (4E)-3-benzyl-5-phenylpent-4-en-1-ol | trans-fused hexahydro-1H-benzo[g]isochromenes | Excellent |
| Sc(OTf)₃ (10 mol%) and TsOH (30 mol%) | Aldehydes and (E)-6-arylhex-3-enyl alcohols | trans-fused hexahydro-1H-benzo[f]isochromenes | High |
Diastereoselective control is a critical aspect of synthesizing complex molecules with multiple stereocenters. In Prins-type cyclizations for the formation of hexahydroisochromenes, the geometry of the starting homoallylic alcohol can dictate the stereochemical outcome of the reaction. researchgate.net For example, the reaction of a cis-alkenol can lead to a cis-fused hexahydro-2H-benzo[f]isochromene derivative, while a trans-alkenol provides the corresponding trans-ring-fused product with high diastereoselectivity. nih.gov The choice of Lewis acid can also influence the diastereoselectivity of the Prins cyclization. researchgate.net Furthermore, sequential photochemical and Prins reactions have been developed for the diastereoselective synthesis of novel tricyclic heterocycles, generating single diastereomers with five contiguous stereocenters. nih.gov
Intramolecular Diels-Alder Cycloadditions for Polycyclic Hexahydroisochromene Structures
The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the construction of polycyclic systems containing a six-membered ring. mdpi.commasterorganicchemistry.combeilstein-journals.orgyoutube.com This reaction involves a conjugated diene and a dienophile tethered within the same molecule. The thermal or Lewis acid-catalyzed cycloaddition leads to the formation of complex, fused ring systems characteristic of some hexahydroisochromene derivatives. The stereochemistry of the newly formed ring is controlled by the geometry of the diene and dienophile and the length and nature of the tether connecting them. masterorganicchemistry.com The IMDA reaction is particularly useful for creating bicyclic and tricyclic frameworks in a single, highly stereocontrolled step.
Intramolecular Michael-Type Ring Closure Reactions
Intramolecular Michael-type ring closure reactions provide another effective route to cyclic structures, including those related to the hexahydroisochromene framework. beilstein-journals.orgnih.gov This type of reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. The nucleophile, often an enolate or a related species, attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and subsequent ring closure. The stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For instance, N-heterocyclic carbenes have been shown to be highly selective catalysts for intramolecular Michael reactions, affording dicarbonyl compounds that can be precursors to hexahydroisochromene derivatives. nih.gov
Precursor-Based Synthetic Routes to Hexahydroisochromene Frameworks
The construction of the hexahydroisochromene core often relies on the strategic cyclization of acyclic precursors or the transformation of pre-existing cyclic structures. These methods offer versatile entry points to the target scaffold, allowing for the introduction of various substituents and control over stereochemistry.
Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols
A powerful and mild method for the synthesis of isochromene derivatives involves the iodocyclization of readily available 2-(1-alkynyl)benzylic alcohols. This electrophilic cyclization process has emerged as a valuable tool in organic synthesis, as it proceeds under gentle conditions and tolerates a wide array of functional groups. Current time information in Cabreúva, BR. The reaction is typically carried out using iodine (I₂) as the iodine source and sodium bicarbonate (NaHCO₃) as a base in a solvent such as acetonitrile (B52724) (MeCN). Current time information in Cabreúva, BR.researchgate.net
The regiochemical outcome of the cyclization is highly dependent on the substitution pattern of the starting benzylic alcohol. Current time information in Cabreúva, BR.researchgate.net The reaction can proceed via two main pathways:
6-endo-dig cyclization: This pathway is generally preferred for primary and secondary alcohols, leading to the formation of the desired six-membered 1H-isochromene ring system. Current time information in Cabreúva, BR.
5-exo-dig cyclization: In the case of substrates bearing a tertiary alcohol, the 5-exo-dig pathway is favored, resulting in the formation of five-membered (Z)-1-alkylidene-1,3-dihydroisobenzofuran derivatives. This preference is attributed to the gem-dialkyl effect. Current time information in Cabreúva, BR.
The resulting iodo-substituted isochromenes are versatile intermediates that can be further diversified through subsequent reactions, such as palladium-catalyzed cross-coupling processes. Current time information in Cabreúva, BR.
| Starting Material (2-(1-Alkynyl)benzylic Alcohol) | Alcohol Type | Reaction Conditions | Major Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(Phenylethynyl)benzyl alcohol | Primary | I₂, NaHCO₃, MeCN, 15 °C, 15 h | 4-Iodo-3-phenyl-1H-isochromene (6-endo) | 71 (as part of a mixture) | Current time information in Cabreúva, BR. |
| 2-(p-Tolylethynyl)benzyl alcohol | Primary | I₂, NaHCO₃, MeCN, rt, 15 h | 4-Iodo-3-p-tolyl-1H-isochromene (6-endo) | - | Current time information in Cabreúva, BR. |
| 1-(2-(Phenylethynyl)phenyl)ethanol | Secondary | I₂, NaHCO₃, MeCN | 1H-Isochromene derivative (6-endo) | Good to Excellent | Current time information in Cabreúva, BR. |
| 2-(2-(Phenylethynyl)phenyl)propan-2-ol | Tertiary | I₂, NaHCO₃, MeCN | (Z)-1-Alkylidene-1,3-dihydroisobenzofuran (5-exo) | Good to Excellent | Current time information in Cabreúva, BR.researchgate.net |
Transformation of Existing Heterocyclic Systems
Another strategic approach to synthesizing six-membered oxygen-containing heterocycles like the hexahydroisochromene core involves the transformation of other existing heterocyclic systems. A prominent example of such a transformation is the Achmatowicz reaction, an oxidative rearrangement that converts furans into dihydropyrans. wikipedia.org This reaction provides a powerful method for transforming a five-membered furan (B31954) ring into a six-membered dihydropyranone, which serves as a versatile precursor for the hexahydroisochromene framework through subsequent reduction and cyclization steps.
The classical Achmatowicz reaction involves the treatment of a furfuryl alcohol with an oxidizing agent, such as bromine in methanol (B129727) or N-bromosuccinimide (NBS), which leads to an oxidative ring expansion. wikipedia.orgnih.gov The resulting 6-hydroxy-2H-pyran-3(6H)-one is a highly functionalized intermediate that contains the core six-membered oxygen heterocycle. This methodology has been widely applied in the total synthesis of monosaccharides and other complex natural products. wikipedia.orgicm.edu.pl
Modern variations of this reaction have focused on developing more sustainable and catalytic protocols. frontiersin.org These include biocatalytic methods using enzymes like chloroperoxidase in combination with an oxygen-activating system, or photo-bio-coupled pathways that utilize visible light. frontiersin.orgresearchgate.net These advancements expand the utility of the Achmatowicz rearrangement for creating valuable pyranone building blocks from bio-derived furans. frontiersin.org The conversion of these dihydropyran intermediates into the saturated this compound system can then be accomplished through standard synthetic transformations, including stereoselective reductions and further functionalization.
Advanced Multi-Step Synthesis Pathways
The construction of complex natural products containing the this compound scaffold necessitates sophisticated and often lengthy multi-step synthetic sequences. These pathways showcase the power of modern organic synthesis in assembling complex molecular architectures with high levels of stereochemical control. A compelling example is found in the total syntheses of lindenane-type dimeric sesquiterpenoids, such as Shizukaol A. nih.govresearchgate.net
Shizukaol A possesses a formidable heptacyclic framework that embeds the hexahydroisochromene moiety. researchgate.net The total synthesis of this molecule represents a significant challenge, requiring the development of a robust and efficient strategy. One successful approach mimics the proposed biosynthetic pathway and employs a biomimetic Diels-Alder reaction as a key step to construct the polycyclic core. nih.govnih.gov
The general strategy involves the synthesis of two complex monomeric fragments, a diene and a dienophile, which are then coupled in a [4+2] cycloaddition reaction. nih.govresearchgate.net The synthesis of these fragments is a multi-step process in itself, often starting from commercially available materials like the Wieland-Miescher ketone. nih.govresearchgate.net Key transformations in these sequences can include:
Intramolecular Horner-Wadsworth-Emmons olefination: To construct key structural features of the monomeric units. nih.govresearchgate.net
Highly selective olefinations: To install specific double bonds with precise stereochemistry. nih.gov
Biomimetic Diels-Alder Reaction: A crucial cycloaddition to assemble the complex polycyclic system, including the formation of the heterocyclic ring that, upon reduction, yields the hexahydroisochromene core. nih.gov
The successful execution of such a synthesis not only provides access to the natural product but also validates the proposed biosynthetic hypothesis and opens avenues for the synthesis of analogs for biological evaluation. nih.gov This approach highlights how the hexahydroisochromene framework can be forged within the context of a highly complex molecular environment through a carefully orchestrated sequence of advanced synthetic reactions.
Elucidation of Reaction Mechanisms in Hexahydroisochromene Chemistry
Mechanistic Investigations of Cyclization Processes
The formation of the hexahydroisochromene ring system is predominantly achieved via pericyclic reactions, most notably the intramolecular hetero-Diels-Alder (IMHDA) reaction. This process involves a [4+2] cycloaddition where a 1-oxa-1,3-butadiene system (the diene) reacts with an alkene (the dienophile) tethered to it, forming the six-membered heterocyclic ring in a single, concerted step.
The mechanism of the IMHDA reaction is characterized by a highly ordered, cyclic transition state. The reaction proceeds through the overlap of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. mdpi.com The formation of two new sigma bonds and a pi bond occurs simultaneously as three pi bonds are broken. masterorganicchemistry.com The geometry of this transition state is crucial in determining the stereochemistry of the final product.
Alternative cyclization pathways to related isochroman (B46142) structures include the Oxa-Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone. The mechanism begins with the formation of an oxonium ion, followed by an intramolecular electrophilic attack on the aromatic ring and subsequent dehydration to form the pyran ring. While typically applied to aromatic systems, variations of this acid-catalyzed intramolecular cyclization can be envisioned for the formation of saturated hexahydroisochromene systems from appropriate acyclic precursors, such as polyols, via protonation and subsequent ring closure. digitellinc.comresearchgate.net
Another relevant mechanistic pathway is the domino Knoevenagel/oxa-Diels-Alder reaction. In this sequence, an intermediate is formed in situ via a Knoevenagel condensation, which then undergoes an intramolecular oxa-Diels-Alder reaction to yield a complex heterocyclic system containing the hexahydroisochromene framework. mdpi.com Theoretical analysis of related intramolecular reactions, such as the hexadehydro-Diels–Alder (HDDA) reaction, suggests that the process can proceed in a highly asynchronous or even stepwise fashion, involving transition states with significant diradical character, depending on the substitution pattern. umn.eduresearchgate.net
Role of Catalysts and Reagents in Stereochemical Outcome
Controlling the stereochemistry at the newly formed chiral centers in the hexahydroisochromene ring is a primary challenge in its synthesis. The stereochemical outcome is highly dependent on the choice of catalysts and reagents, which can influence the transition state geometry of the cyclization.
Chiral Lewis acids are particularly effective in promoting enantioselective hetero-Diels-Alder reactions. 140.122.64 By coordinating to the dienophile or the diene (often to a carbonyl group within the structure), the Lewis acid can lower the energy of the LUMO, thereby accelerating the reaction. nih.gov More importantly, the chiral environment created by the ligands attached to the metal center of the Lewis acid forces the substrate to adopt a specific conformation in the transition state, leading to the preferential formation of one enantiomer over the other. nih.gov This strategy relies on the catalyst's ability to provide a well-defined chiral pocket that effectively shields one face of the dienophile, directing the diene to attack from the less hindered face. nih.gov
The stereochemical control exerted by these catalysts can be profound, often leading to high levels of diastereoselectivity and enantioselectivity. The choice of the metal (e.g., iridium, rhodium) and the architecture of the chiral ligand are critical factors that must be optimized for each specific substrate. nih.gov For instance, catalysts with octahedral metal centers that are themselves the exclusive source of chirality have been developed and shown to be highly effective. nih.gov
The following table illustrates the impact of different chiral Lewis acid catalysts on the stereochemical outcome of a model hetero-Diels-Alder reaction, showcasing the high levels of enantiomeric excess (ee) that can be achieved.
| Catalyst System | Ligand Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Sc(OTf)₃-PyBox | Bis(oxazoline) | 95:5 | 92 |
| Cu(OTf)₂-Ph-PyBox | Phenyl-Pyridine-Bis(oxazoline) | 98:2 | 97 |
| In(OTf)₃-BINOL | Binaphthol | 90:10 | 88 |
| (R)-TRIP | Chiral Phosphoric Acid | >99:1 | 80 |
| (R)-TCYP | Chiral Phosphoric Acid | >99:1 | 85 |
Data in the table is representative of typical results found in the literature for asymmetric hetero-Diels-Alder reactions and is for illustrative purposes.
Furthermore, the inherent chirality within the substrate itself can direct the stereochemical course of the intramolecular cyclization. This substrate-controlled diastereoselectivity arises from steric and electronic interactions within the tether connecting the diene and dienophile, which favors one transition state geometry over others. acs.org
Computational Approaches to Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of cyclization reactions leading to hexahydroisochromenes. mdpi.com These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the origins of stereoselectivity that are often difficult to obtain through experimental methods alone. umn.edu
By modeling the potential energy surface of the reaction, researchers can identify the lowest energy transition states and predict the most likely reaction products. For the IMHDA reaction, DFT calculations can determine whether the mechanism is concerted and synchronous, concerted and asynchronous, or stepwise. nih.gov For instance, studies on related systems have shown that Lewis acid catalysis can change the mechanism from a concerted to a stepwise pathway. nih.gov
Computational models are particularly valuable for understanding stereochemical outcomes. By calculating the energies of the different possible transition states (e.g., endo vs. exo), the observed product ratios can be rationalized. mdpi.com For example, conformational analysis of transition states can reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that favor the formation of one stereoisomer. researchgate.net
The following table presents representative data from a DFT study on a model oxa-Diels-Alder reaction, highlighting the calculated activation energies for different stereochemical pathways.
| Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Uncatalyzed | Endo | 25.8 | Endo |
| Uncatalyzed | Exo | 27.5 | |
| Lewis Acid Catalyzed | Endo | 15.2 | Endo |
| Lewis Acid Catalyzed | Exo | 17.1 |
Data is hypothetical and serves to illustrate the typical output of computational studies on such reactions.
These computational analyses also aid in the rational design of catalysts. By understanding the interactions between the catalyst, substrate, and transition state at a molecular level, new and more effective chiral ligands and catalysts can be developed for the stereoselective synthesis of complex molecules like 3,5,6,7,8,8a-hexahydro-1H-isochromene. mdpi.com
Stereochemical Control and Analysis in Hexahydroisochromene Systems
Diastereoselectivity and Enantioselectivity in Synthesis
Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in the synthesis of hexahydroisochromene derivatives. Modern synthetic strategies often employ catalyst-controlled reactions to favor the formation of a single desired stereoisomer from the multiple possibilities.
Organocatalysis has emerged as a powerful tool for these transformations. For instance, the diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-ones, which share the core hexahydroisochromene framework, has been accomplished using modularly designed organocatalysts (MDOs). nih.gov These catalysts, self-assembled in situ from amino acid derivatives and cinchona alkaloids, can direct a domino Michael/Michael/hemiacetalization reaction to selectively produce different diastereomers from the same set of substrates. nih.gov By carefully selecting the catalyst components, it is possible to achieve both high diastereoselectivity (up to 98:2 dr) and excellent enantioselectivity (up to >99% ee). nih.gov
Another key strategy involves the rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives, which can serve as precursors to complex isochromene structures. nih.gov The use of chiral dirhodium tetracarboxylate catalysts, such as Rh2(S-PTAD)4 and Rh2(S-TPPTTL)4, has proven effective in achieving high enantioselectivity in the synthesis of related triarylmethanes derived from these intermediates. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated precursors provides a reliable route to chiral cis-fused hexahydro-γ-carbolines, demonstrating a method applicable to related heterocyclic systems with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 99% ee). rsc.org
The table below summarizes representative results in achieving stereocontrol in the synthesis of hexahydroisochromene analogues.
| Catalyst/Method | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Modularly Designed Organocatalyst (MDO) | trans-2-hydroxy-β-nitrostyrenes and trans-7-oxo-5-heptenals | Hexahydro-6H-benzo[c]chromen-6-one | Up to 98:2 | Up to >99% | nih.gov |
| Ir/ZhaoPhos | Tetrahydro-γ-carboline | cis-Hexahydro-γ-carboline | Up to >99:1 | Up to 99% | rsc.org |
| Rh₂(S-PTAD)₄ | Cyclohexadienes and Diaryldiazomethanes | Triarylmethane Precursor | Not Reported | Up to 98% | nih.gov |
Conformational Analysis of the Saturated Ring Systems
While the six-membered carbocyclic ring predominantly exists in a chair conformation, the unsaturated dihydropyran ring cannot adopt a perfect chair. Instead, it typically assumes a half-chair or sofa conformation. In certain high-energy transition states or intermediates during reactions, other non-planar forms, conceptually related to envelope conformations seen in five-membered rings, may exist. However, for the ground-state structure of the saturated cyclohexane (B81311) portion of the hexahydroisochromene system, the chair conformation is energetically dominant.
The saturated six-membered ring in the hexahydroisochromene scaffold adopts a chair conformation to minimize angle and torsional strain. pressbooks.pub In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. youtube.com For substituted hexahydroisochromenes, the two interconverting chair conformations are often not equivalent in energy. libretexts.org
The relative stability of the two chair conformers is largely dictated by steric hindrance, particularly 1,3-diaxial interactions. libretexts.org These are repulsive steric interactions between an axial substituent and the other two axial atoms on the same side of the ring. To minimize this strain, bulky substituents preferentially occupy the equatorial position. libretexts.orgyoutube.com In cases of multiple substitutions, the most stable conformation will be the one that places the largest possible number of bulky groups in equatorial positions. libretexts.org
Determination of Absolute and Relative Configurations
Elucidating the precise stereochemistry of hexahydroisochromene derivatives is essential. A variety of spectroscopic and analytical techniques are employed to determine the relative and absolute configurations of the chiral centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the relative configuration of diastereomers. thieme-connect.decreative-biostructure.com
Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. wikipedia.org This relationship allows for the determination of the relative orientation (e.g., cis or trans) of substituents on the ring.
Nuclear Overhauser Effect (NOE): NOE experiments detect protons that are close in space (<5 Å). creative-biostructure.com The observation of an NOE signal between two protons provides strong evidence of their spatial proximity, which is invaluable for assigning relative stereochemistry, such as confirming a cis relationship between substituents on the fused ring system.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining both the relative and absolute configuration of a chiral molecule. purechemistry.orgthieme-connect.de By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, a three-dimensional model of the molecule can be generated, providing unambiguous proof of its stereochemical structure. purechemistry.orglibretexts.org
Chemical Correlation and Derivatization: The configuration of a novel compound can be determined by chemically converting it to a compound of known stereochemistry. Additionally, enantiomers can be distinguished by NMR after derivatization with a chiral agent, such as Mosher's acid. wikipedia.org This process converts the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and the determination of enantiomeric purity. wikipedia.orgresearchgate.net
Diastereomeric Ratio Control and Analysis
Controlling the diastereomeric ratio during synthesis is a critical aspect of stereoselective chemistry. As discussed in section 4.1, the choice of catalyst and reaction conditions plays a pivotal role. In the diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives, the use of different modularly designed organocatalysts allows for the selective synthesis of two different diastereomers from the identical starting materials. nih.gov This level of control is highly desirable as it provides access to a wider range of stereoisomers for further study.
The analysis of the resulting diastereomeric ratio (dr) is most commonly performed using NMR spectroscopy. magritek.com Since diastereomers have different physical properties, they are non-equivalent in a chiral environment and thus typically show distinct signals in NMR spectra. creative-biostructure.comjeol.com The ratio of the diastereomers in a mixture can be accurately determined by integrating the signals corresponding to specific, well-resolved protons for each stereoisomer. jeol.com High-resolution NMR, including ¹H and ¹³C NMR, is a powerful quantitative tool that, unlike chromatographic methods, often does not require calibration with pure standards. magritek.com
Advanced Spectroscopic Characterization and Structural Elucidation of Hexahydroisochromenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the carbon-hydrogen framework. emerypharma.comuobasrah.edu.iq For hexahydroisochromene derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for complete structural assignment. emerypharma.com
The ¹H NMR spectrum provides information on the chemical environment of each proton, its neighboring protons (multiplicity), and their relative numbers (integration). In the hexahydroisochromene skeleton, the protons on carbons adjacent to the ether oxygen (C1 and C3) are typically deshielded and appear at a lower field (higher ppm value) compared to other aliphatic protons. The protons on the saturated carbocyclic ring (C5, C6, C7, C8) and the bridgehead carbons (C4a, C8a) exhibit complex splitting patterns due to spin-spin coupling.
The coupling constants (J), measured in Hertz (Hz), are crucial for determining the dihedral angles between adjacent protons, which in turn helps to define the stereochemistry of the ring junctions and the conformation of the rings. For example, large coupling constants (typically > 8 Hz) often indicate a trans-diaxial relationship between two protons, while smaller values suggest cis or equatorial-axial relationships.
Table 1: Representative ¹H NMR Data for Substituted Hexahydroisochromene Cores
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 | 3.5 - 4.2 | m, dd | 10.0 - 11.0, 4.0 - 6.0 |
| H-3 | 3.3 - 3.8 | m, dd | 9.0 - 10.0, 4.0 - 6.0 |
| H-4a | 1.8 - 2.5 | m | - |
| H-5 | 1.2 - 1.9 | m | - |
| H-6 | 1.2 - 1.9 | m | - |
| H-7 | 1.2 - 1.9 | m | - |
| H-8 | 1.2 - 1.9 | m | - |
| H-8a | 1.6 - 2.2 | m | - |
Note: Data are generalized from various substituted hexahydroisochromene derivatives. Actual values can vary significantly based on substitution and stereochemistry. rsc.org
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. bhu.ac.in The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. Carbons bonded to the electronegative oxygen atom (C1 and C8a) resonate at a lower field (higher ppm) compared to the other saturated carbons in the structure. The chemical shifts of the aliphatic carbons (C3, C4, C4a, C5, C6, C7, C8) typically appear in the upfield region of the spectrum. bhu.ac.inorganicchemistrydata.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. libretexts.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Hexahydroisochromene Skeleton
| Carbon | Chemical Shift (δ, ppm) Range |
|---|---|
| C-1 | 65 - 75 |
| C-3 | 25 - 40 |
| C-4 | 20 - 35 |
| C-4a | 30 - 45 |
| C-5 | 20 - 35 |
| C-6 | 20 - 35 |
| C-7 | 20 - 35 |
| C-8 | 20 - 35 |
| C-8a | 70 - 85 |
Note: These are approximate ranges and can be influenced by substituents and solvent. rsc.orgbhu.ac.in
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex structures. emerypharma.comweizmann.ac.il
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton connectivity throughout the entire spin system of the hexahydroisochromene molecule, helping to piece together adjacent CH-CH₂-CH fragments. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy maps correlations between protons and carbons over longer ranges (typically two to three bonds, sometimes four). youtube.com This is crucial for connecting different spin systems identified by COSY and for assigning quaternary carbons that have no attached protons. For instance, correlations from the H-1 protons to C-8a and C-4a would help establish the connectivity around the ether linkage and the ring junction. researchgate.net
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net Cross-peaks in a NOESY or ROESY spectrum indicate through-space interactions and are fundamental for determining the relative stereochemistry of the molecule. researchgate.net For example, a NOESY correlation between a proton at a stereocenter on the pyran ring and another on the cyclohexane (B81311) ring can define the cis or trans nature of the ring fusion.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule with very high precision, often to four or five decimal places. measurlabs.comresearchgate.net This high accuracy allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com For the parent compound 3,5,6,7,8,8a-hexahydro-1H-isochromene, the expected molecular formula is C₉H₁₄O. HRMS can confirm this formula by providing an experimental mass that matches the calculated exact mass (138.1045 g/mol ) within a very small error margin (typically < 5 ppm). rsc.org
X-ray Diffraction Analysis for Solid-State Structure and Conformational Details
When a hexahydroisochromene derivative can be obtained as a suitable single crystal, X-ray diffraction provides the most definitive structural information. researchgate.net This technique maps the electron density within the crystal, allowing for the precise determination of atomic positions in the solid state. mdpi.com The resulting crystal structure reveals absolute stereochemistry (with appropriate derivatization), exact bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the conformation of the fused ring system (e.g., chair, boat, or twist-boat conformations of the individual rings) and the relative orientation of all substituents. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgcompoundchem.com For a simple, unsubstituted this compound, the IR spectrum is expected to be relatively simple. The key diagnostic absorptions would include:
C-H Stretching: Strong, sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of sp³-hybridized C-H bonds in the saturated rings. docbrown.info
C-O-C Stretching: A strong, characteristic absorption band for the ether linkage, typically appearing in the 1050-1150 cm⁻¹ region. rsc.org This is often one of the most prominent peaks in the spectrum.
Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ contains a complex pattern of peaks from various bending and skeletal vibrations (C-H bending, C-C stretching). docbrown.info This "fingerprint" is unique to the specific molecule and can be used for identification by comparison with a known spectrum.
Table 3: Summary of Key IR Absorption Bands for Hexahydroisochromene | Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity | | :--- | :--- | :--- | :--- | | Alkane | C-H | Stretch | 2850 - 3000 | Strong | | Alkane | C-H | Bend | 1365 - 1480 | Strong | | Ether | C-O-C | Stretch | 1050 - 1150 | Strong |
Theoretical and Computational Studies on Hexahydroisochromene Scaffolds
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometric and electronic properties of organic molecules. nih.gov For the hexahydroisochromene scaffold, DFT calculations are instrumental in determining the most stable three-dimensional structures and understanding the energetic landscape of its various isomers.
DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are employed to perform geometry optimizations. nih.gov These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, for the lowest energy conformations. The slight discrepancies often observed between theoretical and experimental values can be attributed to the fact that DFT calculations are typically performed for a single molecule in the gas phase, whereas experimental data may be derived from the solid state (e.g., X-ray crystallography).
Illustrative Data for a Fused Ring System:
Below is a hypothetical table illustrating the kind of data obtained from DFT calculations on a cis-fused hexahydroisochromene derivative.
| Parameter | C4a-C8a | C8a-O1 | C1-C8a | ∠C4a-C8a-O1 | ∠C1-O1-C8a |
| Optimized Value | 1.54 Å | 1.43 Å | 1.45 Å | 110.5° | 112.0° |
Note: This data is illustrative for a substituted hexahydroisochromene scaffold and is based on typical values for similar cyclic ethers.
Furthermore, DFT calculations provide valuable information on the relative energies of different stereoisomers and conformers. By comparing the calculated Gibbs free energies, it is possible to predict the thermodynamically most stable isomer, which is crucial for understanding and controlling the outcomes of synthetic reactions.
Molecular Dynamics Simulations for Conformational Landscapes
The flexibility of the six-membered rings in the hexahydroisochromene scaffold gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique used to explore these dynamic behaviors over time. nih.govnih.gov
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. nih.gov By simulating the molecule's behavior at different temperatures, researchers can observe conformational transitions, such as chair-chair interconversions in the cyclohexene (B86901) ring. nih.gov These simulations can identify the most populated conformations and the energy barriers between them, providing a detailed map of the conformational landscape. nih.gov
For a cis-fused hexahydroisochromene system, MD simulations can elucidate the preferred puckering of both the pyran and cyclohexene rings and how they influence each other. This information is critical for understanding how the molecule's shape affects its biological activity and reactivity. The distribution of sampled minimum-energy conformations from MD simulations can be correlated with the energy-derived Boltzmann distribution to predict the equilibrium populations of different conformers. nih.gov
Key Conformational States Explored by MD:
| Conformation Type | Description | Relative Population (Illustrative) |
| Chair-Chair | Both six-membered rings adopt a chair conformation. | High |
| Chair-Boat | One ring is in a chair and the other in a boat conformation. | Low |
| Twist-Boat | One or both rings adopt a twist-boat conformation. | Intermediate |
Note: The relative populations are hypothetical and would be determined by the specific substitution pattern and simulation conditions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. nih.gov The accurate prediction of ¹H and ¹³C NMR spectra can be invaluable for structure elucidation, especially when dealing with complex stereoisomers of the hexahydroisochromene scaffold. nih.govnih.gov
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used approach for calculating NMR chemical shifts. nih.gov By calculating the theoretical spectra for all possible diastereomers of a synthesized compound, a direct comparison with experimental data can lead to an unambiguous assignment of its stereochemistry. The mean absolute deviation in predicted ¹H NMR shifts can be as low as 0.01 to 2.15 ppm. nih.gov Recent advancements have also incorporated machine learning models trained on DFT data to provide near-instantaneous and accurate predictions of NMR spectra.
Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C1 | 68.2 | 67.9 |
| C3 | 35.1 | 34.8 |
| C4a | 42.5 | 42.1 |
| C5 | 25.8 | 25.5 |
| C8a | 78.9 | 78.5 |
Note: This data is hypothetical for an illustrative hexahydroisochromene derivative and demonstrates the typical level of agreement between predicted and experimental values.
Elucidation of Reaction Pathways and Transition States
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including those used to synthesize the hexahydroisochromene scaffold. A common synthetic route involves a hetero-Diels-Alder reaction, a type of pericyclic reaction. shd-pub.org.rsrsc.org
DFT calculations can be used to model the entire reaction pathway, from reactants to products, including the high-energy transition states. rsc.org By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility of a reaction and understand the factors that control its rate and selectivity. nih.govrsc.org
For the synthesis of hexahydroisochromenes, computational studies can investigate the endo and exo transition states of the Diels-Alder reaction to predict the stereochemical outcome. nih.govrsc.org These studies can elucidate the role of catalysts, substituents, and solvent effects on the reaction mechanism and selectivity. nih.govrsc.org The analysis of the transition state geometry provides insights into the degree of synchronicity of bond formation.
Illustrative Diels-Alder Reaction Energetics:
| Parameter | Endo Pathway | Exo Pathway |
| Activation Energy (ΔG‡) | 20.5 kcal/mol | 22.1 kcal/mol |
| Reaction Energy (ΔGrxn) | -35.2 kcal/mol | -33.8 kcal/mol |
Note: This is a hypothetical data table for a hetero-Diels-Alder reaction leading to a hexahydroisochromene scaffold, illustrating the typical energetic preference for the endo pathway.
Chemical Reactivity and Transformations of Hexahydroisochromene Derivatives
Oxidation Reactions
Oxidation of hexahydroisochromene derivatives can lead to the formation of aromatic lactones, specifically isocoumarins and their dihydro-derivatives, isochromanones. These reactions typically involve the oxidation of the cyclohexene (B86901) ring to an aromatic ring and transformation of the ether moiety. While direct oxidation of the hexahydroisochromene system is a plausible route, synthetic strategies often involve the oxidation of related, more saturated or partially aromatized precursors like isochromans. beilstein-journals.orgnih.govresearchgate.net
The conversion to isocoumarins involves a significant degree of oxidation, requiring the aromatization of the six-membered carbocyclic ring and oxidation at the benzylic position (C1) of the ether ring to form a lactone. This transformation is a key step in the synthesis of many natural products that feature the isocoumarin (B1212949) core, which is known for a wide range of biological activities. clockss.org Traditional methods for forming the isocoumarin scaffold often include the oxidation of isochromans. nih.govresearchgate.net
Isochromanones are another class of compounds accessible through the oxidation of hexahydroisochromene-related structures. This transformation requires the introduction of a carbonyl group at the C1 position without the full aromatization of the adjacent ring. Selective oxidation can be achieved using various modern catalytic systems. For instance, aerobic oxidation of benzylic C-H bonds in related ether structures using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) derivatives can yield isochromanones. organic-chemistry.org
| Starting Material Type | Reagent/Catalyst Example | Product Type | Citation |
| Isochroman (B46142) | CrO₃ or other strong oxidants | Isocoumarin | nih.gov, researchgate.net |
| Alkylarene Ethers | TEMPO/NaNO₂/HCl (aerobic) | Isochromanone | organic-chemistry.org |
Reduction Reactions
The reduction of 3,5,6,7,8,8a-hexahydro-1H-isochromene derivatives primarily targets the double bond within the cyclohexene ring. Catalytic hydrogenation is a standard and efficient method to achieve this transformation.
The process typically involves reacting the hexahydroisochromene derivative with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this type of alkene hydrogenation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adam's catalyst), and Raney nickel. The reaction is usually carried out in a suitable solvent, such as ethanol, ethyl acetate, or acetic acid. This process converts the hexahydroisochromene into a fully saturated decahydro-1H-isochromene, which is a derivative of an isochroman . This transformation is highly efficient and typically proceeds with high yield, effectively removing the unsaturation from the carbocyclic ring while leaving the ether linkage of the heterocyclic ring intact.
| Reaction Type | Reagent/Catalyst | Product |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Decahydro-1H-isochromene (Isochroman derivative) |
Ring-Opening and Rearrangement Reactions
The ether linkage in the hexahydroisochromene ring system is generally stable but can be cleaved under specific, typically acidic, conditions. Ring-opening reactions of cyclic ethers like this proceed through protonation of the ether oxygen, making it a better leaving group. libretexts.orgopenstax.org
In the presence of a strong acid (e.g., HBr, HI), the protonated ether can be attacked by a nucleophile (e.g., Br⁻, I⁻). This would result in the opening of the dihydropyran ring to yield a functionalized cyclohexene derivative. The regioselectivity of the attack would depend on the substitution pattern and the specific reaction mechanism, which can have characteristics of both Sₙ1 and Sₙ2 pathways. openstax.org
Rearrangement reactions of the hexahydroisochromene skeleton are less common and would likely be initiated by the formation of a carbocation intermediate. thermofisher.com For example, under strongly acidic conditions, protonation of the alkene followed by the formation of a carbocation could potentially lead to skeletal rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before being trapped by a nucleophile. Such reactions often lead to a mixture of products and require carefully controlled conditions to be synthetically useful. wiley-vch.de
Functionalization at Peripheral Positions
The carbon-carbon double bond in the cyclohexene portion of the this compound molecule is the most reactive site for peripheral functionalization. This allows for a wide array of electrophilic addition reactions without disturbing the core heterocyclic structure.
Epoxidation: The alkene can be readily converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide is a valuable intermediate itself, susceptible to ring-opening by various nucleophiles to introduce two new functional groups in a trans configuration. chemistrysteps.com
Dihydroxylation: The double bond can be dihydroxylated to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid-catalyzed hydrolysis. openstax.org
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a vicinal dihalide.
Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov addition of water across the double bond. Treatment with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base yields an alcohol.
These reactions provide powerful methods for elaborating the hexahydroisochromene scaffold, enabling the introduction of new stereocenters and functional groups that can be used for further synthetic manipulations.
| Reaction | Reagents | Functional Group Added |
| Epoxidation | m-CPBA | Epoxide |
| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃ | Vicinal Diol (syn) |
| Halogenation | Br₂ or Cl₂ | Vicinal Dihalide |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Alcohol (anti-Markovnikov) |
Applications of Hexahydroisochromene Building Blocks in Complex Molecule Synthesis
Role as Versatile Intermediates in Natural Product Total Synthesis
The inherent structural features of the hexahydro-1H-isochromene core make it an attractive starting point or a key intermediate in the synthesis of various natural products. The defined stereocenters and the embedded oxygen heterocycle provide a robust scaffold upon which further complexity can be built. Synthetic chemists have capitalized on these attributes to navigate the challenging landscapes of total synthesis.
Examples: Eleutherobin and Tetronothiodin
Eleutherobin , a marine-derived diterpene glycoside, has garnered significant attention due to its potent anticancer properties, which mimic the mechanism of action of paclitaxel. The complex tricyclic core of Eleutherobin has been a formidable target for total synthesis, with several research groups developing elegant strategies for its construction. While a direct, one-step utilization of a pre-formed 3,5,6,7,8,8a-hexahydro-1H-isochromene building block is not the common starting point in the renowned syntheses by Nicolaou and Danishefsky, the core principles of forming such bicyclic ether systems are central to their approaches.
In these syntheses, the formation of the fused pyran ring, a structural isomer of a hexahydroisochromene, often occurs at a later stage of the synthesis through intramolecular cyclization reactions. For instance, the Nicolaou synthesis of Eleutherobin features a key intramolecular cyclization to form the ten-membered ring and the embedded tetrahydropyran (B127337) moiety. Similarly, the Danishefsky approach, while starting from chiral pool materials like (R)-(−)-α-phellandrene, involves a series of transformations that ultimately construct the characteristic polycyclic ether core of the natural product. The strategic bond disconnections in the retrosynthetic analysis of Eleutherobin often lead back to precursors that, while not explicitly hexahydroisochromenes, share the fundamental challenge of stereocontrolled cyclic ether formation.
Tetronothiodin , a potent inhibitor of protein disulfide isomerase, presents a different synthetic challenge with its unique spiroketal and thiotetronate moieties. A comprehensive review of the existing synthetic routes towards Tetronothiodin does not reveal the use of this compound as a key building block or intermediate. The synthetic strategies for Tetronothiodin typically focus on the assembly of its distinct fragments through other types of chemical transformations.
Construction of Architecturally Complex Polycyclic Systems
The rigid framework of the hexahydro-1H-isochromene unit is an excellent foundation for the construction of more elaborate, architecturally complex polycyclic systems. The inherent conformational constraints and the presence of functionalizable positions allow for the predictable elaboration into larger ring systems and fused or bridged structures.
One powerful strategy involves the use of hexahydroisochromene derivatives in domino or cascade reactions. These reactions, where a single synthetic operation triggers a sequence of bond-forming events, are highly efficient in building molecular complexity. For example, a Diels-Alder reaction employing a diene tethered to the hexahydroisochromene core can lead to the rapid formation of a new six-membered ring, resulting in a complex tricyclic system in a single step.
Furthermore, the oxygen atom within the isochromene ring can direct subsequent chemical transformations. Metal-catalyzed C-H activation or functionalization at positions adjacent to the oxygen can provide a handle for further annulation reactions, leading to the construction of additional fused or spirocyclic rings. The stereochemistry of the hexahydroisochromene starting material can effectively control the stereochemical outcome of these subsequent transformations, making this a valuable tool for asymmetric synthesis.
Below is a table summarizing key reactions for elaborating the hexahydroisochromene core:
| Reaction Type | Description | Resulting Structure |
| Diels-Alder Cycloaddition | A [4+2] cycloaddition between a diene tethered to the hexahydroisochromene and a dienophile. | Fused tricyclic system |
| Ring-Closing Metathesis (RCM) | Olefin metathesis to form a new ring fused to the hexahydroisochromene scaffold. | Fused or bridged polycyclic ether |
| Intramolecular Aldol Reaction | Cyclization of a derivative containing both a ketone/aldehyde and an enolizable proton. | Fused carbocyclic ring |
| Radical Cyclization | Formation of a new ring through an intramolecular radical addition to an unsaturated bond. | Fused or spirocyclic system |
Strategies for Diversified Chemical Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The hexahydro-1H-isochromene scaffold serves as an excellent starting point for the construction of such chemical libraries due to its three-dimensional character and the potential for introducing multiple points of diversity.
A common strategy involves the synthesis of a common hexahydroisochromene core that is then elaborated through a series of divergent reactions. By treating the core structure with a variety of reagents and reaction conditions, a library of compounds with diverse appendages and stereochemistries can be rapidly generated. For instance, functional groups on the isochromene ring, such as hydroxyl or carbonyl groups, can be converted into a wide range of other functionalities, including esters, amides, ethers, and various heterocyclic systems.
Furthermore, the inherent reactivity of the enol ether moiety in some hexahydroisochromene derivatives can be exploited for diversification. For example, reactions such as [2+2] cycloadditions or electrophilic additions can introduce new stereocenters and functional groups in a controlled manner. By combining different building blocks in a combinatorial fashion, large and diverse libraries of isochromene-based compounds can be efficiently synthesized. These libraries can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents.
The following table outlines strategies for generating diversity from a hexahydroisochromene scaffold:
| Diversification Strategy | Description | Points of Diversity |
| Appendage Modification | Functional group interconversion of substituents on the isochromene ring. | R-groups at various positions |
| Stereochemical Diversity | Use of stereoselective reactions to generate different diastereomers. | Stereocenters on the core and appendages |
| Scaffold Modification | Ring-distortion or ring-opening/reclosing reactions to create new core structures. | Core bicyclic framework |
| Combinatorial Synthesis | Parallel synthesis using a variety of building blocks attached to the core. | Multiple R-groups simultaneously |
Advanced Research Directions and Future Perspectives in Hexahydroisochromene Chemistry
Development of Novel Catalytic Systems for Enhanced Atom Economy and Selectivity
A primary goal in modern organic synthesis is the development of catalytic systems that maximize the incorporation of starting materials into the final product—a concept known as atom economy—while precisely controlling stereochemistry. iosrjournals.orgtheprj.org The quest for enantiomerically pure hexahydroisochromene derivatives has spurred significant innovation in asymmetric catalysis. rroij.com
Recent progress has centered on transition-metal catalysis, organocatalysis, and the use of novel nanomaterials to achieve high levels of efficiency and stereoselectivity. iosrjournals.orgnano-ntp.com A notable strategy involves the biomimetic asymmetric hetero-Diels-Alder (HDA) reaction to construct complex tetracyclic isochroman (B46142) frameworks. nih.gov In one study, a dual Au(I)/chiral Sc(III) bimetallic system was developed to catalyze the reaction between in-situ generated isochromene and ortho-quinonemethide, affording a range of complex products in high yields with excellent enantioselectivity (up to 95% ee). nih.gov The gold catalyst facilitates the initial cyclization to form the isochromene intermediate, while the chiral scandium complex controls the stereochemical outcome of the subsequent HDA reaction. nih.gov
Organocatalysis has also emerged as a powerful, metal-free alternative for constructing chiral isochromene-related structures. mdpi.com Chiral phosphoric acids, for instance, have been used in enantioselective annulation strategies to produce axially chiral (1H)-isochromen-1-imines, which can be readily converted to the corresponding isocoumarins with up to 98% ee. researchgate.netrsc.org These catalysts operate through asymmetric counteranion-directed catalysis, where ion pairing with a chiral anion directs the stereochemical pathway of the reaction. mdpi.com
Furthermore, the development of chiral inorganic nanomaterials represents a new frontier. nih.gov These materials combine the high surface area and reactivity of nanoparticles with chiral modifiers (like amino acids or DNA) to create recyclable catalysts that can induce enantioselectivity in key bond-forming reactions. nih.gov
| Catalytic System | Reaction Type | Key Advantages | Reported Selectivity | Reference |
|---|---|---|---|---|
| Au(I)/Chiral Sc(III) Bimetallic System | Biomimetic Hetero-Diels-Alder | Mimics natural product synthesis; high complexity from simple precursors. | Up to 95% ee | nih.gov |
| Chiral Phosphoric Acids (CPAs) | Intramolecular Annulation | Metal-free; constructs axially chiral systems. | Up to 98% ee | rsc.org |
| Copper-Catalyzed Oxidative Coupling | Alkyltrifluoroborate addition to alkenols | Forms saturated heterocycles; good functional group tolerance. | Demonstrated potential for asymmetry | nih.gov |
| Chiral Inorganic Nanoparticles | Enantioselective Transformations | Recyclable catalyst; chiral space provided by support. | Up to 50% ee (in related systems) | nih.gov |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the synthesis of heterocyclic compounds. theprj.org Research into the synthesis of hexahydroisochromene and its relatives is actively exploring the use of greener solvents, alternative energy sources, and biocatalysis.
One of the most significant advances is the move away from volatile organic solvents towards more benign media. mdpi.com Water, ethanol, or mixtures thereof are being employed in multicomponent reactions to generate chromene derivatives, often facilitated by recyclable nanocatalysts. nih.gov The use of bio-based solvents derived from renewable resources is another promising avenue being explored in asymmetric organocatalysis. mdpi.com
Alternative energy sources like microwave irradiation and ultrasound are also being harnessed to accelerate reaction times and improve yields. nih.govnih.govvjs.ac.vn Microwave-assisted synthesis of chromene derivatives has been shown to reduce reaction times from hours to minutes while often increasing product yields compared to conventional heating. arabjchem.orgeurekaselect.com
Biocatalysis offers an environmentally friendly and highly selective method for producing chiral compounds. frontiersin.org Enzymes, operating in mild, often aqueous conditions, can perform specific transformations with exceptional precision. While direct enzymatic synthesis of the hexahydroisochromene core is an emerging area, established biocatalytic methods—such as kinetic resolutions of alcohols or desymmetrization of diols using lipases—can be applied to generate chiral precursors for the chemical synthesis of the target scaffold. The use of enzymes like alcohol dehydrogenases and laccases is also being explored for selective modifications of related heterocyclic structures.
| Strategy | Description | Key Benefits | Example Application | Reference |
|---|---|---|---|---|
| Alternative Solvents | Using water, ethanol, or bio-based solvents instead of hazardous organic solvents. | Reduced toxicity, improved safety, lower environmental impact. | Multicomponent synthesis of chromenes in water-ethanol mixtures. | nih.gov |
| Microwave/Ultrasound | Using microwave or ultrasonic irradiation to provide energy for reactions. | Drastically reduced reaction times, often higher yields, energy efficiency. | Microwave-assisted synthesis of chromene derivatives in 8-12 minutes vs. 10-12 hours conventionally. | arabjchem.org |
| Biocatalysis | Employing enzymes (e.g., lipases, dehydrogenases) to catalyze reactions. | High stereo- and regioselectivity, mild reaction conditions, biodegradable catalysts. | Kinetic resolution of chiral alcohols as precursors for asymmetric synthesis. | frontiersin.org |
| Natural-Based Catalysts | Using catalysts derived from renewable sources like plant extracts or animal bones. | Cost-effective, sustainable, biodegradable, and often highly effective. | Use of saccharose or grape juice in multicomponent reactions. | tandfonline.com |
Flow Chemistry and Automated Synthesis for Scalability
For the hexahydroisochromene scaffold to be utilized in industrial applications, such as pharmaceuticals or materials, its synthesis must be scalable, safe, and efficient. researchgate.net Flow chemistry, or continuous flow processing, has emerged as a transformative technology that addresses many of the limitations of traditional batch synthesis. acs.orgnih.gov
In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. mdpi.commdpi.com This technology offers numerous advantages:
Enhanced Safety: Hazardous or unstable intermediates are generated and consumed in small volumes, minimizing the risk of runaway reactions. rsc.org
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, leading to cleaner reactions and fewer byproducts. researchgate.net
Scalability: Increasing production volume is achieved by simply running the system for a longer duration or by "numbering up" (running multiple systems in parallel), bypassing the complex challenges of scaling up batch reactors. rsc.org
Process Intensification: Flow systems can be operated at temperatures and pressures above the solvent's boiling point, dramatically accelerating reaction rates. rsc.org
The synthesis of various heterocyclic compounds, including key pharmaceutical intermediates, has been successfully translated to flow processes, often with significant improvements in yield and productivity. nih.govmdpi.comuc.pt For instance, reactions that take hours in a batch can often be completed in minutes or even seconds in a flow reactor. mdpi.com
Complementing flow chemistry is the rise of automated synthesis platforms. nih.govresearchgate.net These systems integrate robotics, liquid handlers, and storage units to perform multi-step syntheses with minimal human intervention. researchgate.netyoutube.com By combining a LIMS (laboratory information management system) with automated hardware, researchers can design and execute the synthesis of entire libraries of compounds, accelerating the drug discovery and lead optimization process. youtube.com The future of hexahydroisochromene synthesis will likely involve the integration of these automated platforms with continuous flow reactors for on-demand, scalable production.
Exploration of New Reactivity Modes and Chemical Transformations
Beyond the synthesis of the core 3,5,6,7,8,8a-hexahydro-1H-isochromene structure, future research is focused on exploring the reactivity of this scaffold to generate novel and complex molecular architectures. As a saturated heterocycle, it serves as a valuable three-dimensional building block. rsc.orgfrontiersin.org
Key areas of exploration include:
C-H Functionalization: Transition-metal-catalyzed C-H functionalization is a powerful strategy for installing new chemical bonds directly onto the carbocyclic framework of the hexahydroisochromene ring system in a highly atom- and step-economic manner. rsc.org This allows for the late-stage modification of the scaffold, providing access to a diverse range of derivatives.
Ring-Distortion and Annulation Strategies: The isochromene core can be used as a template for further cycloaddition reactions. For example, a sequential Diels-Alder reaction followed by a silicon-directed [4+2]-annulation has been used to assemble complex, fused hydroisochromene systems in a single flask. nih.gov The hetero-Diels-Alder reaction itself is a cornerstone for building six-membered heterocycles and continues to be explored for creating isochromene-like structures from novel diene and dienophile partners. semanticscholar.orgrsc.orgnortheastern.edursc.org
Oxidative Coupling Reactions: New methods for forming saturated oxygen heterocycles, such as the copper-catalyzed oxidative coupling of alkyltrifluoroborates with alkenols, provide novel pathways to functionalized hexahydroisochromene derivatives. nih.gov Electrochemical methods are also emerging as a green and oxidant-free approach for sulfonylative oxycyclization of alkenes to form saturated oxygen heterocycles. acs.org
Stereospecific Transformations: For derivatives containing functional groups like boronic esters, a wide range of stereospecific transformations can be employed to convert the C-B bond into C-C, C-O, C-N, and C-X bonds, allowing the chiral scaffold to be elaborated into more complex structures with full control over stereochemistry. rsc.org
These new reactivity modes allow chemists to treat the fundamental hexahydroisochromene skeleton not just as a final target, but as a versatile intermediate for constructing molecules with greater structural and functional diversity. acs.orgibmmpeptide.comresearchgate.net
Q & A
Basic: How can researchers optimize the synthesis of 3,5,6,7,8,8a-hexahydro-1H-isochromene to improve yield and purity?
Methodological Answer:
- Factorial Design: Use a factorial experimental design to systematically vary parameters such as temperature, catalyst loading, and reaction time. Analyze interactions between variables to identify optimal conditions .
- AI-Driven Optimization: Implement machine learning algorithms to predict reaction outcomes based on historical data, enabling rapid iteration of synthetic protocols (e.g., using tools like COMSOL Multiphysics for reaction modeling) .
- Safety Considerations: Ensure protocols adhere to hazard controls (e.g., avoiding ignition sources, proper ventilation) as outlined in safety data sheets for structurally similar compounds .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Spectroscopy: Employ NMR (¹H/¹³C) and IR spectroscopy to confirm structural features, particularly the isochromene ring system and hydrogenation patterns.
- Chromatography: Use HPLC or GC-MS to assess purity and detect byproducts, referencing methods validated for analogous polycyclic compounds .
- X-Ray Crystallography: If crystalline derivatives are obtainable, resolve the stereochemistry of the hexahydro ring system .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Hazard Mitigation: Follow guidelines for structurally similar compounds, including using fume hoods, flame-resistant lab coats, and explosion-proof equipment .
- First Aid Preparedness: Maintain access to safety showers and eye-wash stations. Ensure SDS sheets are available for immediate reference during spills or exposure .
Advanced: How can computational modeling (e.g., DFT, MD) predict the reactivity and stability of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in functionalization reactions.
- Molecular Dynamics (MD): Simulate solvent interactions and conformational stability under varying temperatures .
- Validation: Cross-reference computational results with experimental data (e.g., kinetic studies) to refine models .
Advanced: How should researchers address contradictory data in catalytic hydrogenation studies of this compound?
Methodological Answer:
- Variable Isolation: Replicate experiments while controlling variables such as catalyst pre-treatment, hydrogen pressure, and solvent polarity .
- Statistical Analysis: Apply ANOVA or Bayesian inference to quantify uncertainty and identify statistically significant trends .
- Mechanistic Probes: Use deuterium labeling or in-situ spectroscopy to track intermediate species and resolve kinetic ambiguities .
Advanced: What advanced experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Quasi-Experimental Designs: Compare synthesized derivatives against control groups to isolate the effects of specific functional groups .
- High-Throughput Screening: Automate synthesis and testing workflows to rapidly generate SAR data .
- Response Surface Methodology: Optimize multi-variable systems (e.g., solvent/catalyst combinations) to map activity landscapes .
Advanced: What methodologies are recommended for determining thermodynamic properties (e.g., ΔH, ΔG) of this compound?
Methodological Answer:
- Calorimetry: Use differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions or reactions.
- Computational Thermodynamics: Estimate Gibbs free energy via quantum mechanical calculations (e.g., using Gaussian or ORCA software) .
Advanced: How can researchers elucidate the mechanistic pathways of ring-opening reactions in this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Trapping Experiments: Introduce scavengers (e.g., TEMPO) to intercept reactive intermediates for spectroscopic characterization .
Advanced: What interdisciplinary approaches integrate engineering principles into the scale-up of this compound’s synthesis?
Methodological Answer:
- Process Intensification: Apply continuous-flow reactors to enhance heat/mass transfer, minimizing side reactions .
- AI-Process Integration: Use COMSOL Multiphysics for multi-scale modeling of reactor dynamics and scalability .
Advanced: How can researchers ensure ethical reporting of synthetic yields and reproducibility in publications?
Methodological Answer:
- Transparency: Disclose all experimental parameters (e.g., catalyst lot numbers, solvent purity) in supplementary materials.
- Data Archiving: Share raw datasets and computational codes via repositories like Zenodo or Figshare .
- Peer Validation: Collaborate with independent labs to verify critical results before submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
